Calcium hydroxycitrate
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Overview
Description
Calcium hydroxycitrate is a compound derived from citric acid. It is known for its ability to complex with calcium ions, making it an effective inhibitor of calcium oxalate monohydrate crystallization. This property has made it a subject of interest in the treatment of kidney stones and other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hydroxycitrate can be synthesized using Garcinia pedunculata and Garcinia cowa for extraction. The process involves extracting the hydroxycitrate from these natural sources and then reacting it with calcium salts to form this compound .
Industrial Production Methods
The industrial production of this compound typically involves the extraction of hydroxycitrate from Garcinia species, followed by its reaction with calcium salts under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Calcium hydroxycitrate primarily undergoes complexation reactions with calcium ions. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The common reagents used in the preparation of this compound include hydroxycitrate extracted from Garcinia species and calcium salts. The reaction is typically carried out in an aqueous medium under controlled pH conditions .
Major Products Formed
The major product formed from the reaction of hydroxycitrate with calcium salts is this compound. This compound is known for its ability to inhibit the crystallization of calcium oxalate monohydrate .
Scientific Research Applications
Calcium hydroxycitrate has several scientific research applications:
Chemistry: It is used as a complexing agent in various chemical reactions.
Industry: It is used in the production of dietary supplements aimed at weight reduction.
Mechanism of Action
Calcium hydroxycitrate exerts its effects by complexing with calcium ions, thereby inhibiting the crystallization of calcium oxalate monohydrate. This complexation prevents the formation of kidney stones by reducing the availability of free calcium ions that can form crystals . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the strain introduced in the crystal lattice by adsorbed hydroxycitrate molecules plays a significant role .
Comparison with Similar Compounds
Similar Compounds
Potassium citrate: This compound is used in over-the-counter and prescription forms to prevent kidney stones.
Uniqueness
Calcium hydroxycitrate is unique in that it does not alter urine pH, unlike citrate therapy. This makes it potentially more effective for patients with calcium phosphate stones and alkaline urine . Additionally, hydroxycitrate has been shown to dissolve calcium oxalate crystals in supersaturated solutions, a property not shared by citrate .
Biological Activity
Calcium hydroxycitrate (HCA) is a compound derived from the fruit of the Garcinia cambogia plant, known for its potential health benefits, particularly in weight management and kidney stone prevention. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound exhibits several biological activities, primarily through its interaction with metabolic pathways and its impact on crystal formation in the kidneys:
- Inhibition of Calcium Oxalate Crystallization : HCA has been shown to inhibit the growth of calcium oxalate monohydrate crystals more effectively than citrate at low concentrations. This suggests that HCA may serve as a superior alternative for preventing kidney stones .
- Metabolic Pathway Modulation : Research indicates that HCA can modulate various metabolic pathways, including those related to glycine, serine, threonine, and phenylalanine metabolism. These pathways are crucial for maintaining renal health and preventing stone formation .
1. Kidney Stone Prevention
HCA's ability to inhibit calcium oxalate crystallization makes it a promising candidate for preventing kidney stones. Laboratory studies have demonstrated that HCA can dissolve calcium oxalate crystals in supersaturated solutions, highlighting its potential as a therapeutic agent .
A study involving rats showed that HCA administration significantly reduced blood urea nitrogen and serum creatinine levels while increasing urine volume. The findings suggest that HCA not only prevents crystal formation but also protects against renal injury associated with stone disease .
2. Weight Management
HCA is widely marketed as a weight-loss supplement. Clinical trials have reported modest weight loss associated with HCA supplementation, although the clinical significance remains uncertain due to small effect sizes .
Case Study 1: Kidney Stone Treatment
A preliminary study involving human subjects demonstrated that oral ingestion of HCA resulted in its excretion in urine, confirming its potential utility as a kidney stone therapeutic. Participants showed reduced crystallization rates of calcium oxalate in urine samples following HCA supplementation .
Case Study 2: Cancer Treatment
In a separate investigation, HCA was combined with alpha-lipoic acid in patients with advanced cancer. This combination therapy exhibited efficacy in slowing tumor growth and improving survival rates compared to conventional chemotherapy alone. Although this application is still under investigation, it highlights HCA's broader therapeutic potential beyond weight management and urolithiasis .
Research Findings
The following table summarizes key research findings related to this compound:
Properties
IUPAC Name |
tricalcium;1,2-dihydroxypropane-1,2,3-tricarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEPHTVUPANNSH-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ca3O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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